2-(Difluoromethyl)-4-nitroaniline
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Overview
Description
2-(Difluoromethyl)-4-nitroaniline is an organic compound that features both a difluoromethyl group and a nitro group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-nitroaniline typically involves the introduction of the difluoromethyl group onto an aniline derivative. One common method is the difluoromethylation of 4-nitroaniline using difluoromethylating agents such as ClCF₂H. The reaction is usually carried out in the presence of a base and a suitable solvent under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systemsThe process conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can react with the difluoromethyl group under basic conditions.
Major Products Formed
Reduction: The major product is 2-(Difluoromethyl)-4-aminoaniline.
Substitution: Depending on the nucleophile, various substituted aniline derivatives can be formed.
Scientific Research Applications
2-(Difluoromethyl)-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific properties, such as improved thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-4-nitroaniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-4-nitroaniline
- 2-(Chloromethyl)-4-nitroaniline
- 2-(Bromomethyl)-4-nitroaniline
Comparison
2-(Difluoromethyl)-4-nitroaniline is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it more suitable for certain applications in pharmaceuticals and materials science .
Properties
Molecular Formula |
C7H6F2N2O2 |
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Molecular Weight |
188.13 g/mol |
IUPAC Name |
2-(difluoromethyl)-4-nitroaniline |
InChI |
InChI=1S/C7H6F2N2O2/c8-7(9)5-3-4(11(12)13)1-2-6(5)10/h1-3,7H,10H2 |
InChI Key |
RYZAPERFOMDBFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)F)N |
Origin of Product |
United States |
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